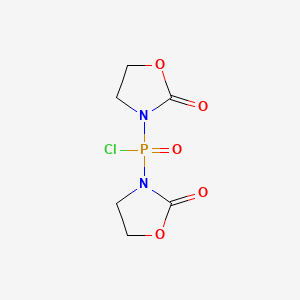

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 377647. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-[chloro-(2-oxo-1,3-oxazolidin-3-yl)phosphoryl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN2O5P/c7-15(12,8-1-3-13-5(8)10)9-2-4-14-6(9)11/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDLRDSRCMJKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1P(=O)(N2CCOC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218732 | |

| Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68641-49-6 | |

| Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68641-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068641496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-OXO-3-OXAZOLIDINYL)PHOSPHINIC CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V974K6W8Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(2-oxo-3-oxazolidinyl)phosphinic Chloride (BOP-Cl) for Researchers, Scientists, and Drug Development Professionals

CAS Number: 68641-49-6

Introduction

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride, commonly known as BOP-Cl, is a highly efficient coupling reagent extensively utilized in organic synthesis. With the CAS number 68641-49-6, this organophosphorus compound has carved a significant niche in the synthesis of peptides, amides, esters, and other complex organic molecules.[1][2] Its efficacy, particularly in minimizing racemization during peptide bond formation, makes it an invaluable tool for researchers and professionals in the fields of drug discovery and development.[1] This technical guide provides a comprehensive overview of BOP-Cl, including its chemical and physical properties, detailed experimental protocols for its use, and insights into its mechanism of action and interaction with biological pathways.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of BOP-Cl is crucial for its safe handling, storage, and effective application in experimental work. The key properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₈ClN₂O₅P | [3][4][5] |

| Molecular Weight | 254.56 g/mol | [3][4][5] |

| Appearance | White to off-white crystalline powder/solid | [5][6] |

| Melting Point | 191-198 °C (with decomposition) | [4][7] |

| Density | 1.71 ± 0.1 g/cm³ (Predicted) | [8] |

| pKa | -2.47 ± 0.20 (Predicted) | [9] |

Solubility Profile

| Solvent | Solubility | Reference |

| Water | Hydrolyzes | [7][8] |

| Dichloromethane (CH₂Cl₂) | Slightly soluble | [6] |

| Acetonitrile (MeCN) | Slightly soluble | [6] |

| Tetrahydrofuran (THF) | Slightly soluble | [6] |

| N,N-Dimethylformamide (DMF) | Slightly soluble | [6] |

Mechanism of Action in Peptide Synthesis

BOP-Cl is renowned for its ability to facilitate peptide bond formation with a low degree of racemization.[2] The mechanism involves the activation of a carboxylic acid group, making it susceptible to nucleophilic attack by an amine.

The process begins with the reaction of the carboxylic acid of an N-protected amino acid with BOP-Cl in the presence of a tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine). This forms a highly reactive phosphinic mixed anhydride intermediate. The amino group of the second amino acid (or peptide) then attacks the activated carbonyl carbon, leading to the formation of the peptide bond and the release of byproducts. This efficient activation and coupling process is particularly advantageous for sterically hindered amino acids and N-methylated amino acids.[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of BOP-Cl and its application in peptide coupling reactions.

Synthesis of this compound (BOP-Cl)

A common method for the synthesis of BOP-Cl involves the reaction of phosphoryl chloride (POCl₃) with 2-oxazolidinone.

Materials:

-

Phosphoryl chloride (POCl₃)

-

2-Oxazolidinone

-

Anhydrous toluene

-

Anhydrous diethyl ether

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 2-oxazolidinone (2 equivalents) in anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphoryl chloride (1 equivalent) dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove any solid byproducts.

-

Concentrate the filtrate under reduced pressure to obtain a crude product.

-

Purify the crude product by recrystallization from a mixture of dichloromethane and diethyl ether to yield pure BOP-Cl as a white crystalline solid.

Purification of BOP-Cl

The purity of BOP-Cl can significantly impact the outcome of coupling reactions. Commercial samples may require purification.

Procedure:

-

Wash the crude or commercial BOP-Cl with cold water to remove any water-soluble impurities.

-

Recrystallize the washed solid from acetonitrile (MeCN) or a mixture of dichloromethane and ether.[6]

-

Dry the purified crystals under vacuum.

Solution-Phase Peptide Coupling using BOP-Cl

This protocol describes a general procedure for the coupling of two amino acid derivatives in a solution.

Materials:

-

N-protected amino acid (1.0 equivalent)

-

C-protected amino acid or peptide with a free amino group (1.0 equivalent)

-

BOP-Cl (1.1 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

Dissolve the N-protected amino acid and the amino component in the chosen anhydrous solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add BOP-Cl to the solution, followed by the slow addition of the tertiary amine base.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Continue stirring for 1-4 hours, monitoring the reaction progress by TLC or HPLC.

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by column chromatography or recrystallization.

Solid-Phase Peptide Synthesis (SPPS) using BOP-Cl (Fmoc-Strategy)

This protocol outlines a general procedure for a single coupling cycle in manual SPPS using Fmoc chemistry.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

N-α-Fmoc-protected amino acid (2.0 equivalents based on resin substitution)

-

BOP-Cl (2.0 equivalents)

-

DIPEA (4.0 equivalents)

-

DMF

-

DCM

-

20% Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.

-

Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15-20 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

-

Confirmation of Deprotection: Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in blue beads).

-

Coupling: a. In a separate vessel, dissolve the N-α-Fmoc-protected amino acid and BOP-Cl in DMF. b. Add the amino acid/BOP-Cl solution to the resin. c. Add DIPEA to the reaction mixture. d. Agitate the mixture at room temperature for 10-60 minutes.

-

Monitoring the Coupling: Monitor the reaction progress using the Kaiser test. A negative test (colorless or yellowish beads) indicates complete coupling.

-

Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) to remove excess reagents and byproducts.

Interaction with Biological Pathways: The MAPK Signaling Pathway

As an organophosphorus compound, BOP-Cl has the potential to interact with various biological signaling pathways. Organophosphorus compounds, in general, are known to induce oxidative stress and apoptosis through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[10][11] The MAPK family, including ERK, JNK, and p38-MAPK, plays a crucial role in transmitting extracellular signals to the cell nucleus, thereby regulating cell differentiation, growth, and apoptosis.[10]

Exposure to organophosphorus compounds can lead to an imbalance in the phosphorylation of ERK, JNK, and p38-MAPK.[10] While ERK1/2 activation is generally associated with cell survival, the activation of JNK and p38-MAPK pathways often leads to apoptotic cascades.[10] The induction of reactive oxygen species (ROS) by these compounds can further activate stress-related kinases, which in turn activate the JNK and p38-MAPK pathways, culminating in apoptosis.[10]

Safety and Handling

BOP-Cl is a hazardous chemical that requires careful handling to avoid exposure.

-

Hazards: Causes severe skin burns and eye damage.[3][12] It is harmful if swallowed, inhaled, or absorbed through the skin.[6]

-

Precautions: Use only in a chemical fume hood.[6] Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][6] Avoid breathing dust.[12]

-

Storage: Store in a cool, dry, and well-ventilated place under an inert atmosphere (e.g., nitrogen) to protect from moisture.[5][6] It is moisture-sensitive and hydrolyzes in water.[7][12]

Conclusion

This compound (BOP-Cl) is a powerful and versatile coupling reagent that plays a crucial role in modern organic synthesis, particularly in the challenging field of peptide chemistry. Its ability to promote efficient amide bond formation with minimal racemization makes it an indispensable tool for the synthesis of complex peptides and other bioactive molecules. This guide has provided a comprehensive overview of its properties, detailed experimental protocols, and insights into its mechanism of action. By understanding these aspects and adhering to strict safety protocols, researchers, scientists, and drug development professionals can effectively harness the capabilities of BOP-Cl to advance their scientific endeavors.

References

- 1. BOP-CL this compound [en.highfine.com]

- 2. BOP-Cl | 68641-49-6 | FB15576 | Biosynth [biosynth.com]

- 3. This compound | C6H8ClN2O5P | CID 152842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound = 97.0 AT 68641-49-6 [sigmaaldrich.com]

- 5. This compound | 68641-49-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 68641-49-6 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. BOP-CL;this compound [acrospharma.co.kr]

- 10. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

BOP-Cl: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl), a widely utilized coupling reagent in organic synthesis, particularly in the field of peptide chemistry. This document, intended for researchers, scientists, and professionals in drug development, details its chemical structure, properties, and applications, with a focus on experimental protocols and reaction mechanisms.

Chemical Structure and Identification

BOP-Cl, systematically named bis(2-oxo-1,3-oxazolidin-3-yl)phosphinoyl chloride, is an organophosphorus compound. Its structure features a central phosphorus atom double-bonded to an oxygen atom, single-bonded to a chlorine atom, and single-bonded to the nitrogen atoms of two oxazolidinone rings.

DOT Script of BOP-Cl Chemical Structure:

Caption: Chemical structure of BOP-Cl.

Physicochemical Properties

BOP-Cl is a white to off-white crystalline powder. A summary of its key quantitative properties is presented in the table below.

| Property | Value |

| Molecular Formula | C6H8ClN2O5P |

| Molecular Weight | 254.56 g/mol |

| Melting Point | 191 °C (decomposes) |

| CAS Number | 68641-49-6 |

| Appearance | White to off-white crystalline powder |

| Solubility | Slightly soluble in CH2Cl2, MeCN, THF, DMF; decomposes in water |

Core Applications and Advantages

BOP-Cl is a highly effective coupling reagent for the formation of amide and ester bonds. It is particularly valued for:

-

Acylation of N-methylated amino acids: BOP-Cl provides good yields with low epimerization in these often challenging coupling reactions.[1]

-

Thiopeptide bond formation: It is an efficient reagent for coupling protected amino monothioacids to iminoamino acid residues.[1]

-

Mild reaction conditions: BOP-Cl facilitates reactions under gentle conditions, preserving the integrity of sensitive molecules.

-

Suppression of racemization: It is known to minimize the loss of stereochemical integrity during the coupling process.

Experimental Protocols

Synthesis of BOP-Cl

DOT Script of BOP-Cl Synthesis Workflow:

Caption: Generalized workflow for the synthesis of BOP-Cl.

BOP-Cl in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for a single coupling cycle in manual SPPS.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

N-α-protected amino acid (2.0 equivalents based on resin substitution)

-

BOP-Cl (2.0 equivalents)

-

Diisopropylethylamine (DIEA) (4.0 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% Piperidine in DMF (for Fmoc deprotection)

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.

-

N-α-Deprotection (if applicable):

-

For Fmoc chemistry, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove the deprotection reagents.

-

Confirm the presence of a free primary amine using a qualitative test such as the Kaiser test (a positive test results in blue beads).

-

-

Coupling:

-

In a separate vessel, dissolve the N-α-protected amino acid (2.0 eq.) and BOP-Cl (2.0 eq.) in DMF.

-

Add the amino acid/BOP-Cl solution to the resin.

-

Add DIEA (4.0 eq.) to the reaction mixture.

-

Agitate the mixture at room temperature for 10-60 minutes.

-

-

Monitoring the Coupling: Monitor the reaction progress using the Kaiser test. A negative test (colorless or yellowish beads) indicates complete coupling.

-

Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) to remove excess reagents and byproducts.

BOP-Cl in Solution-Phase Amide Synthesis

This protocol describes a general procedure for the coupling of a carboxylic acid and an amine in solution.

Materials:

-

Carboxylic acid (1.0 eq.)

-

Amine (1.0 eq.)

-

BOP-Cl (1.1 equivalents)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA) (2.5 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or acetonitrile)

Procedure:

-

Dissolution: Dissolve the carboxylic acid (1.0 eq.) and the amine (1.0 eq.) in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Reagents:

-

Add BOP-Cl (1.1 eq.) to the cooled solution.

-

Slowly add the base (2.5 eq.) to the reaction mixture.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography or recrystallization.

Mechanism of Action

The primary role of BOP-Cl in amide bond formation is the activation of the carboxylic acid. This proceeds through the formation of a highly reactive carboxylic-phosphinic mixed anhydride intermediate.

DOT Script of BOP-Cl Reaction Mechanism:

Caption: Mechanism of BOP-Cl in amide bond formation.

The reaction is initiated by the deprotonation of the carboxylic acid by a base. The resulting carboxylate then attacks the phosphorus center of BOP-Cl, displacing the chloride ion to form the mixed anhydride. This activated intermediate is highly susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond and the release of a phosphinic acid byproduct.

Safety and Handling

BOP-Cl is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. Store in a cool, dry place under an inert atmosphere.

This guide serves as a foundational resource for the effective and safe use of BOP-Cl in chemical synthesis. For specific applications, further optimization of the provided protocols may be necessary.

References

In-Depth Technical Guide to Bis(2-oxo-3-oxazolidinyl)phosphinic Chloride (BOP-Cl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl), a widely utilized coupling reagent in organic and peptide chemistry. This document details its chemical and physical properties, provides established experimental protocols for its application, and illustrates its mechanism of action.

Core Properties of this compound

This compound, commonly abbreviated as BOP-Cl, is a crystalline solid recognized for its efficacy in facilitating the formation of amide bonds, particularly in sterically hindered contexts.[1][2] Its utility is especially pronounced in the synthesis of peptides containing N-methylated amino acids, where other coupling reagents may prove less effective.[2]

| Property | Value | References |

| Molecular Weight | 254.56 g/mol | [3][4] |

| Alternate Names | N,N-Bis(2-oxo-3-oxazolidinyl)phosphordiamidic chloride, BOPDCl | |

| CAS Number | 68641-49-6 | |

| Molecular Formula | C₆H₈ClN₂O₅P | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 191-193 °C (decomposes) | [3] |

| Solubility | Soluble in many organic solvents | |

| Water Solubility | Hydrolyzes in water | [3] |

Mechanism of Action in Peptide Coupling

The primary function of BOP-Cl in peptide synthesis is the activation of a carboxylic acid group to facilitate nucleophilic attack by an amine. The process begins with the reaction of the carboxylic acid with BOP-Cl in the presence of a base, leading to the formation of a highly reactive phosphinic mixed anhydride intermediate. This intermediate is then readily attacked by the amino group of another amino acid or peptide, forming the desired amide (peptide) bond.

Experimental Protocols

The following are generalized protocols for the use of BOP-Cl in peptide synthesis. Optimization of reaction conditions, including stoichiometry, solvent, and temperature, may be necessary for specific substrates.

Solution-Phase Peptide Coupling

This protocol outlines a general procedure for coupling two amino acid derivatives in a solution.

Materials:

-

N-protected amino acid (1.0 equivalent)

-

C-protected amino acid or peptide with a free amino group (1.0 equivalent)

-

BOP-Cl (1.1 equivalents)

-

Diisopropylethylamine (DIEA) or other non-nucleophilic base (2.5 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid and the C-protected amino acid/peptide in the chosen anhydrous solvent in a reaction vessel.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add the base (e.g., DIEA) to the reaction mixture.

-

Add BOP-Cl to the cooled solution and stir the reaction mixture at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is typically worked up by washing with aqueous solutions to remove byproducts and unreacted starting materials. Standard purification techniques, such as column chromatography, are then employed to isolate the pure peptide product.

Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol describes a general procedure for coupling an N-protected amino acid to a resin-bound peptide with a free N-terminus.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

N-α-protected amino acid (2.0 equivalents based on resin substitution)

-

BOP-Cl (2.0 equivalents)

-

Diisopropylethylamine (DIEA) (4.0 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Swell the resin-bound peptide in DMF for at least 30 minutes.

-

Perform the N-terminal deprotection of the resin-bound peptide using standard protocols (e.g., 20% piperidine in DMF for Fmoc chemistry).

-

Wash the resin thoroughly with DMF to remove the deprotection reagents.

-

In a separate vessel, dissolve the N-α-protected amino acid and BOP-Cl in DMF.

-

Add the amino acid/BOP-Cl solution to the deprotected resin.

-

Add DIEA to the reaction mixture.

-

Agitate the mixture at room temperature for a period ranging from 10 to 60 minutes.[3] Reaction completion can be monitored using a qualitative test such as the Kaiser test, which detects free primary amines.[5]

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Applications in Organic Synthesis

Beyond its primary role in peptide synthesis, BOP-Cl serves as a versatile reagent in broader organic synthesis. It is employed for the conversion of carboxylic acids into a variety of derivatives, including:

-

Esters: Facilitating esterification reactions.

-

Thioesters: Used in the formation of thioester linkages.

-

Anhydrides: Can be used to generate acid anhydrides.

Its utility extends to the synthesis of complex natural products and other molecular architectures where efficient amide bond formation is a critical step.[6]

Safety and Handling

BOP-Cl is a moisture-sensitive and corrosive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Upon reaction, BOP-Cl can generate byproducts that may be hazardous, and appropriate waste disposal procedures should be followed.

References

An In-Depth Technical Guide to the Synthesis of Bis(2-oxo-3-oxazolidinyl)phosphinic Chloride (BOP-Cl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride, commonly known as BOP-Cl, is a highly efficient coupling reagent extensively utilized in organic synthesis, particularly in the formation of amide and ester bonds. Its paramount application lies in peptide synthesis, where it demonstrates remarkable efficacy in facilitating the coupling of amino acids, including sterically hindered and N-methylated residues, with a low degree of racemization.[1][2] This technical guide provides a comprehensive overview of the synthesis of BOP-Cl, including detailed experimental protocols, key quantitative data, and its mechanism of action. Furthermore, this document outlines its application in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development.[3][4]

Introduction

The synthesis of peptides and other complex organic molecules often necessitates the formation of amide bonds, a reaction that can be challenging due to the low reactivity of carboxylic acids and the potential for side reactions. Coupling reagents are employed to activate the carboxylic acid moiety, thereby facilitating nucleophilic attack by an amine. Among the plethora of available coupling agents, BOP-Cl has emerged as a valuable tool due to its high reactivity, stability, and ease of handling compared to some other phosphorus-based reagents.[2] It is particularly advantageous in the acylation of N-methyl amino acids, providing good yields with minimal epimerization.[5] This guide aims to provide researchers and drug development professionals with a detailed understanding of the synthesis and application of this important reagent.

Synthesis of this compound

The most common and direct method for the synthesis of this compound involves the reaction of phosphorus oxychloride (POCl₃) with 2-oxazolidinone. The reaction proceeds via the nucleophilic attack of the nitrogen atom of 2-oxazolidinone on the phosphorus atom of phosphorus oxychloride, with the subsequent displacement of chloride ions.

Reaction Scheme

Caption: General reaction scheme for the synthesis of BOP-Cl.

Experimental Protocol

This protocol is a representative procedure based on established chemical principles for the synthesis of BOP-Cl.

Materials:

-

Phosphorus oxychloride (POCl₃)

-

2-Oxazolidinone

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Anhydrous diethyl ether

-

Triethylamine (Et₃N) (optional, as a base)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-oxazolidinone (2.0 equivalents) and anhydrous dichloromethane. The flask is cooled to 0 °C in an ice bath.

-

Addition of Phosphorus Oxychloride: A solution of phosphorus oxychloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred suspension of 2-oxazolidinone over a period of 30-60 minutes, maintaining the temperature at 0 °C. An optional base like triethylamine can be added to scavenge the HCl formed during the reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is filtered to remove any precipitate (e.g., triethylamine hydrochloride if used). The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is triturated with anhydrous diethyl ether to induce crystallization. The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum. For higher purity, the product can be recrystallized from acetonitrile.[6]

Quantitative Data

| Parameter | Value | Reference(s) |

| Molecular Formula | C₆H₈ClN₂O₅P | [7][8] |

| Molecular Weight | 254.56 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [8] |

| Melting Point | 191-200 °C (decomposes) | [7][8] |

| Purity | Typically ≥97% | [6][9] |

| Solubility | Slightly soluble in CH₂Cl₂, MeCN, THF, DMF; decomposes in water. | [6] |

Analytical Data

| Analysis | Data | Reference(s) |

| IR (KBr, cm⁻¹) | 1775 (C=O), 765 (P-Cl) | [6] |

| ¹H NMR (CDCl₃, δ) | A complex multiplet is expected for the methylene protons of the oxazolidinone rings. | [10] |

| ¹³C NMR (CDCl₃, δ) | Signals are expected for the carbonyl carbon and the two methylene carbons of the oxazolidinone rings. | [10] |

| ³¹P NMR (CDCl₃, δ) | A single peak is expected in the phosphinate region. |

Note: Detailed NMR peak assignments are not consistently available across public literature. Researchers should perform their own spectral analysis for confirmation.

Application in Solid-Phase Peptide Synthesis (SPPS)

BOP-Cl is a cornerstone reagent in SPPS, a technique that has revolutionized the synthesis of peptides for research and pharmaceutical applications.[4][11] The general workflow involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.

BOP-Cl Mediated Peptide Coupling Mechanism

The mechanism of BOP-Cl in peptide coupling involves the activation of a carboxylic acid to form a highly reactive phosphinic mixed anhydride. This intermediate is then susceptible to nucleophilic attack by the amino group of another amino acid, leading to the formation of a stable amide bond.

Caption: Mechanism of BOP-Cl mediated peptide bond formation.

General Experimental Workflow for SPPS using BOP-Cl

The following diagram illustrates a typical cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis using BOP-Cl as the coupling agent.

Caption: Experimental workflow for a single coupling cycle in SPPS using BOP-Cl.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[6] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reagent should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent decomposition. It is harmful if swallowed, inhaled, or absorbed through the skin.[6]

Conclusion

This compound is a valuable and versatile reagent for the synthesis of amides and esters, with a significant impact on the field of peptide synthesis. Its ability to mediate challenging coupling reactions with high efficiency and minimal racemization makes it an indispensable tool for researchers in academia and the pharmaceutical industry. This guide provides the essential technical information required for the synthesis, characterization, and application of BOP-Cl, enabling its effective use in the development of novel therapeutics and other bioactive molecules.

References

- 1. BOP-CL this compound [en.highfine.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. <i>N,N</i>'‐bis(2‐oxo‐3‐oxazolidinyl) phosphinic chloride (BOP‐Cl); a superb reagent for coupling at and with iminoacid… [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. This compound = 97.0 AT 68641-49-6 [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound, 97% 25 g | Request for Quote [thermofisher.com]

- 10. This compound | C6H8ClN2O5P | CID 152842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. bachem.com [bachem.com]

The Core Mechanism of BOP-Cl in Amide Bond Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) is a highly effective phosphinic acid-derived coupling reagent utilized in organic synthesis for the formation of amide and ester bonds. It has garnered significant attention, particularly in peptide chemistry, for its ability to mediate challenging couplings, such as those involving N-methylated amino acids and the formation of thiopeptide bonds.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of BOP-Cl, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development. BOP-Cl is recognized for promoting reactions under mild conditions, affording good yields, and effectively suppressing epimerization.[2]

Core Mechanism of Action

The primary mechanism of BOP-Cl in amide bond formation involves the activation of a carboxylic acid through the formation of a carboxylic-phosphinic mixed anhydride intermediate. This process enhances the electrophilicity of the carboxyl carbon, rendering it susceptible to nucleophilic attack by an amine.

The reaction pathway can be summarized in the following key steps:

-

Formation of the Carboxylic-Phosphinic Mixed Anhydride: The carboxylic acid reacts with BOP-Cl in the presence of a base (commonly a tertiary amine like triethylamine or diisopropylethylamine) to form a highly reactive mixed anhydride. The chloride ion is displaced from the phosphorus center of BOP-Cl.

-

Nucleophilic Attack by the Amine: The amine component then acts as a nucleophile, attacking the activated carbonyl carbon of the mixed anhydride.

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.

-

Collapse of the Intermediate and Amide Bond Formation: The tetrahedral intermediate collapses, resulting in the formation of the desired amide bond and the release of a phosphinic acid byproduct.

This mechanism is particularly advantageous as it generally proceeds with retention of stereochemistry.[2]

Special Case: Acylation of N-Methylated Amino Acids and Intramolecular Base Catalysis

BOP-Cl demonstrates exceptional performance in the acylation of sterically hindered N-methylated amino acids.[2] This enhanced reactivity is attributed to a proposed mechanism involving intramolecular base catalysis. In this model, one of the oxazolidinone rings of the BOP-Cl reagent is suggested to act as a proton shuttle, facilitating the deprotonation of the incoming amine and subsequent nucleophilic attack. This proximity effect accelerates the reaction rate for these challenging substrates.

Quantitative Data and Comparative Performance

While direct, comprehensive side-by-side comparisons in a single study are limited, the following tables summarize the performance of BOP-Cl in relation to other common coupling reagents based on data collated from various sources.

Table 1: Comparative Yields of Coupling Reagents in Amide Bond Formation

| Coupling Reagent | Typical Yield Range (%) | Notes |

| BOP-Cl | 80-95% | Particularly effective for hindered and N-methylated amino acids.[3] |

| DCC/HOBt | 70-90% | A classic and cost-effective method, but can lead to DCU byproduct issues. |

| HBTU | 85-98% | Generally high yields and fast reaction times. |

| HATU | 90-99% | Highly efficient, especially for difficult couplings, but can be more expensive. |

| PyBOP | 85-98% | A safer alternative to BOP, avoiding the formation of carcinogenic HMPA. |

Table 2: Comparative Racemization/Epimerization Levels

| Coupling Reagent | Epimerization Level | Notes |

| BOP-Cl | Low | Known to effectively suppress epimerization.[2][4] |

| DCC | Moderate to High | Prone to racemization, often requires additives like HOBt for suppression. |

| HBTU | Low | Generally low levels of epimerization. |

| HATU | Very Low | Considered one of the best reagents for minimizing racemization.[5] |

| PyBOP | Low | Similar performance to HBTU in suppressing epimerization. |

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Amide Bond Formation using BOP-Cl

Materials:

-

Carboxylic acid (1.0 eq)

-

Amine (1.0-1.2 eq)

-

BOP-Cl (1.1-1.3 eq)

-

Tertiary base (e.g., Triethylamine or Diisopropylethylamine, 2.0-3.0 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

Procedure:

-

Dissolve the carboxylic acid in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the tertiary base to the solution and stir for 5-10 minutes.

-

Add BOP-Cl to the reaction mixture and stir for an additional 15-30 minutes at 0 °C to allow for the formation of the mixed anhydride.

-

Add the amine to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using BOP-Cl (Fmoc-Strategy)

Materials:

-

Fmoc-protected amino acid (2-4 eq)

-

Resin-bound peptide with a free N-terminal amine (1.0 eq)

-

BOP-Cl (2-4 eq)

-

Diisopropylethylamine (DIEA) (4-8 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Perform Fmoc-deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF to remove piperidine.

-

In a separate vial, dissolve the Fmoc-protected amino acid and BOP-Cl in DMF.

-

Add the solution of the activated amino acid to the resin.

-

Add DIEA to the reaction vessel.

-

Agitate the mixture at room temperature for 1-4 hours. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative Kaiser test indicates the completion of the coupling.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF again to remove any unreacted reagents and byproducts.

-

Proceed to the next deprotection and coupling cycle.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism of BOP-Cl mediated amide bond formation.

Caption: Proposed intramolecular base catalysis by BOP-Cl.

Caption: Experimental workflow for SPPS using BOP-Cl.

References

An In-depth Technical Guide on the Physical Properties of Bis(2-oxo-3-oxazolidinyl)phosphinic chloride

Authored for: Researchers, Scientists, and Drug Development Professionals December 29, 2025

Abstract

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride, commonly referred to as BOP-Cl, is a highly efficient coupling reagent utilized extensively in organic synthesis. Its primary application lies in the formation of amide bonds, particularly in peptide synthesis, where it is valued for its ability to mediate reactions under mild conditions and suppress common side reactions. This document provides a comprehensive overview of the known physical properties of BOP-Cl, details generalized experimental protocols for their determination, and illustrates its principal application in a chemical workflow.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It is recognized for its high reactivity, especially towards nucleophiles, which underpins its function as a carboxylic acid activator. The compound is sensitive to moisture and hydrolyzes in water.[1][2] Due to its corrosive nature, appropriate safety precautions, including the use of personal protective equipment, are essential during handling.[3][4]

Data Summary

The quantitative physical and chemical data for this compound are summarized in the table below. It is important to note that some values, particularly for boiling point and density, are predicted based on computational models.

| Property | Value | Citation(s) |

| CAS Number | 68641-49-6 | [1][2][5] |

| Molecular Formula | C₆H₈ClN₂O₅P | [1][2][5] |

| Molecular Weight | 254.56 g/mol | [1][2][5] |

| Appearance | White to off-white crystalline powder | [1][2][6] |

| Melting Point | 191 °C (decomposes) (Range reported: 190-200 °C) | [1][2][6] |

| Boiling Point | 332.8 ± 25.0 °C at 760 mmHg (Predicted) | [1][2] |

| Density | 1.71 ± 0.1 g/cm³ (Predicted) | [1][2] |

| Water Solubility | Hydrolyzes with water | [1][2][7][8] |

| pKa | -2.47 ± 0.20 (Predicted) | [1][2] |

| Flash Point | 155.1 °C | [1] |

| Refractive Index | 1.572 | [1] |

| Storage Temperature | Room Temperature (Store in a sealed, dry, and ventilated place) | [1][2] |

Experimental Protocols

While specific experimental protocols for the determination of physical properties for this exact compound are not detailed in publicly accessible literature, this section outlines standard, generalized methodologies that are broadly applicable for a crystalline organic solid like BOP-Cl.

Disclaimer: These are general procedures and would require optimization and adherence to stringent safety protocols when applied to a reactive and corrosive substance like BOP-Cl.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid melts and is a key indicator of purity.

-

Sample Preparation : Ensure the crystalline sample is completely dry and finely powdered by crushing it with a mortar and pestle.[8]

-

Capillary Loading : Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the powder down to a height of 2-3 mm.[9][10]

-

Measurement : Place the loaded capillary tube into a calibrated melting point apparatus.[9] Heat the apparatus rapidly to about 20 °C below the expected melting point (approx. 191 °C).[9]

-

Observation : Decrease the heating rate to 1-2 °C per minute.[10] Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Infrared (IR) Spectroscopy (Thin Solid Film Method)

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation : Dissolve approximately 50 mg of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[2]

-

Film Deposition : Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[2]

-

Data Acquisition : Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Analysis : Acquire the spectrum. The resulting plot of transmittance versus wavenumber will show absorption bands corresponding to the various functional groups in the molecule.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the structure, connectivity, and environment of hydrogen atoms in a molecule.

-

Sample Preparation : Dissolve 10-50 mg of the compound in approximately 0.75-1.0 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[11] The deuterated solvent is necessary for the instrument to achieve field-frequency stabilization.[11]

-

Transfer : Filter the solution to remove any particulate matter and transfer it into a clean NMR tube to a depth of about 6 cm.[11]

-

Spectrometer Setup : Insert the NMR tube into the spectrometer. The instrument is then locked onto the deuterium signal of the solvent and shimmed to optimize the homogeneity of the magnetic field.[12]

-

Data Acquisition : Acquire the ¹H NMR data. The resulting spectrum displays signals whose chemical shift, integration, and splitting pattern are used to elucidate the molecular structure.[13]

Water Solubility Assessment (Qualitative)

Given that BOP-Cl is known to be reactive with water, a standard solubility test must be interpreted as a reactivity test.

-

Preparation : Place approximately 25 mg of the compound into a small, dry test tube.[14]

-

Solvent Addition : Add 0.75 mL of deionized water in small portions to the test tube.[14]

-

Observation : After each addition, shake the tube vigorously. Observe for any signs of dissolution (the solid disappearing to form a clear solution) or chemical reaction (e.g., gas evolution, heat generation, formation of a new precipitate).[14][15] For BOP-Cl, hydrolysis is the expected outcome.[1][2]

Biological Signaling Pathways

This compound is a synthetic chemical reagent. Based on available scientific literature, it is not known to be involved in or used to study biological signaling pathways. Its utility is in chemical synthesis, specifically as a dehydrating and coupling agent for the formation of amide and ester bonds.[16][17]

Chemical Workflow Visualization

The primary application of BOP-Cl is the activation of carboxylic acids for subsequent reaction with nucleophiles, such as amines, to form amide bonds. This is a cornerstone of peptide synthesis.[17][18] The general workflow is depicted below.

Caption: Generalized workflow for BOP-Cl mediated amide bond formation.

References

- 1. youtube.com [youtube.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. westlab.com [westlab.com]

- 4. youtube.com [youtube.com]

- 5. webassign.net [webassign.net]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. books.rsc.org [books.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. www1.udel.edu [www1.udel.edu]

- 16. researchgate.net [researchgate.net]

- 17. BOP-CL this compound [en.highfine.com]

- 18. benchchem.com [benchchem.com]

Navigating the Solubility of Bis(2-oxo-3-oxazolidinyl)phosphinic Chloride (BOP-Cl): A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl), a widely used coupling reagent in peptide synthesis and organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the solubility characteristics, experimental protocols for its determination, and its application in a typical peptide coupling workflow.

Core Data Presentation: Solubility Profile of BOP-Cl

| Solvent | Chemical Formula | Type | Solubility |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Excellent[1] |

| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Slight[1] |

| Acetonitrile (MeCN) | C₂H₃N | Polar Aprotic | Slight[1] |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | Slight[1] |

| Water | H₂O | Polar Protic | Insoluble, hydrolyzes[2][3][4][5][6] |

Note: One source suggests solubility in water or 1% acetic acid[7], which contradicts multiple other sources indicating hydrolysis. Caution is advised when using aqueous solutions.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following generalized experimental protocol, based on the saturation method, can be employed.

Objective: To determine the quantitative solubility of BOP-Cl in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (BOP-Cl)

-

Anhydrous organic solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system (or other suitable quantitative analysis method)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of BOP-Cl to a vial.

-

Add a known volume of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Agitate the mixture vigorously using a vortex mixer or magnetic stirrer at a constant temperature for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

Visually confirm that excess solid BOP-Cl remains, indicating a saturated solution.

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration suitable for the chosen analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted solution using a pre-calibrated HPLC or GC method to determine the concentration of BOP-Cl.

-

Construct a calibration curve using standard solutions of BOP-Cl of known concentrations.

-

-

Calculation of Solubility:

-

Using the concentration obtained from the analysis and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualization of Experimental and Logical Workflows

Solid-Phase Peptide Synthesis (SPPS) Workflow using a Coupling Reagent like BOP-Cl

The following diagram illustrates the key steps in a typical solid-phase peptide synthesis cycle where a phosphonium-based coupling reagent like BOP-Cl is utilized for amide bond formation.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Reaction Mechanism of Peptide Coupling using BOP-Cl

This diagram outlines the chemical transformations during the activation of a carboxylic acid and subsequent amide bond formation facilitated by BOP-Cl.

Caption: BOP-Cl Peptide Coupling Reaction Mechanism.

References

An In-depth Technical Guide to the Safety and Handling of Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl), a reagent commonly used in chemical synthesis, particularly in peptide bond formation.[1][2][3] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical Identification and Properties

This compound, also known as BOP-Cl, is an organophosphorus compound.[2][3] It is essential to be familiar with its fundamental properties to handle it safely.

| Property | Value | Reference |

| CAS Number | 68641-49-6 | [4][5][6] |

| Molecular Formula | C6H8ClN2O5P | [3][7][8] |

| Molecular Weight | 254.56 g/mol | [3] |

| Appearance | White to almost white powder or crystal | [9][10] |

| Purity | Typically >97.0% | [9][10] |

Hazard Identification and Classification

BOP-Cl is classified as a hazardous substance and requires careful handling.[11] The primary hazards are associated with its corrosive nature.

| Hazard Classification | GHS Code | Description |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[4][5][6][7][8][11] |

| Serious Eye Damage | H318 | Causes serious eye damage.[5][6][7] |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled.[6][9][10] |

| Corrosive to metals | H290 | May be corrosive to metals.[6][9][10] |

Signal Word: Danger[5][6][7][8][11]

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling BOP-Cl to prevent any direct contact.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield is also recommended.[5][12] | To protect against splashes that can cause severe eye damage.[5][6][7] |

| Hand Protection | Handle with gloves. Inspect gloves prior to use and use proper removal technique. | To prevent skin contact which can cause severe burns.[4][5][6][7][11] |

| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. A lab coat should be worn. | To prevent skin contact and contamination of personal clothing.[7][11] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[11] | To prevent inhalation of harmful dust or aerosols.[6][12] |

Below is a workflow for selecting the appropriate PPE when working with this compound.

Caption: Personal Protective Equipment (PPE) selection workflow for handling BOP-Cl.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize risks.

Handling:

-

Avoid contact with skin, eyes, and personal clothing.[5]

-

Use only with adequate ventilation, such as in a chemical fume hood.[5][12]

-

Minimize dust generation and accumulation.[5]

-

Keep away from sources of ignition.[5]

Storage:

-

Store in a tightly-closed container when not in use.[5]

-

Store in a cool, dry, well-ventilated area.[5]

-

Keep away from incompatible substances such as strong oxidizing agents and strong bases.[11]

-

Long-term storage at 2-8°C is recommended.[5]

Emergency Procedures and First Aid

Immediate and appropriate action is vital in case of accidental exposure.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes.[5] Remove contact lenses if present and easy to do.[4][5] Continue rinsing.[4][5] Seek immediate medical attention.[4][5][7] |

| Skin Contact | Immediately remove all contaminated clothing.[5] Flush skin with running water for at least 15 minutes.[5] Wash with plenty of soap and water.[4] Obtain medical aid immediately.[5] |

| Inhalation | Move the person to fresh air.[5] If not breathing, give artificial respiration.[5] If breathing is difficult, give oxygen.[5] Seek immediate medical attention.[6][7] |

| Ingestion | Do NOT induce vomiting.[4][5][7] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[5][7] Seek immediate medical attention.[4][5][7] |

The following diagram outlines the emergency response protocol for accidental exposure to BOP-Cl.

Caption: Emergency response workflow for accidental exposure to BOP-Cl.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Wear appropriate personal protective equipment and keep unprotected personnel away.[5] Ensure adequate ventilation.[5]

-

Environmental Precautions: Do not let the product enter drains, other waterways, or soil.[5]

-

Containment and Cleaning: Prevent further leakage or spillage if safe to do so.[5] Vacuum, sweep up, or absorb with inert material and place it into a suitable disposal container.[5] Consult local regulations for disposal.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[5]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[5] Hazardous decomposition products can include carbon oxides, hydrogen chloride, nitrogen oxides, and phosphorus oxides.[5]

-

Protective Equipment: As in any fire, wear a NIOSH-approved or equivalent, pressure-demand, self-contained breathing apparatus and full protective gear.[5]

Reactivity and Stability

-

Reactivity: The reactive hazard is not fully characterized, but it is known to be moisture-sensitive.[11][12]

-

Chemical Stability: Stable under recommended storage conditions.[12]

-

Conditions to Avoid: Incompatible products and exposure to moist air or water.[11]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[11]

-

Hazardous Decomposition Products: In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, hydrogen chloride, nitrogen oxides, and phosphorus oxides can form.[5]

The following diagram illustrates the key reactivity and incompatibility relationships for BOP-Cl.

Caption: Reactivity and incompatibility diagram for BOP-Cl.

Disposal Considerations

Dispose of contents and containers to an approved waste disposal plant.[5][11] Follow all local, state, and federal regulations for hazardous waste disposal.

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) provided by the supplier and proper laboratory safety training. Always consult the most recent SDS for this chemical before use.

References

- 1. nbinno.com [nbinno.com]

- 2. BOP-CL this compound [en.highfine.com]

- 3. Buy this compound | 68641-49-6 [smolecule.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. aksci.com [aksci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.dk [fishersci.dk]

- 8. This compound | C6H8ClN2O5P | CID 152842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 68641-49-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. This compound | 68641-49-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. peptide.com [peptide.com]

Spectroscopic Profile of BOP-Cl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl), a widely used coupling reagent in peptide synthesis and organic chemistry. This document summarizes its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, details the experimental protocols for data acquisition, and illustrates its primary application in a logical workflow.

Chemical Structure and Properties

BOP-Cl, with the chemical formula C₆H₈ClN₂O₅P, has a molecular weight of 254.56 g/mol .[1] Its unique structure, featuring two oxazolidinone rings attached to a central phosphorus atom, is key to its reactivity as a coupling agent.

Synonyms: this compound, Phosphoric acid bis(2-oxooxazolidide) chloride.[1] CAS Number: 68641-49-6.

Spectroscopic Data

The following tables present the quantitative NMR and IR spectroscopic data for BOP-Cl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for BOP-Cl

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 4.42 | t, J=8.1 Hz | -CH₂-O- |

| 4.01 | t, J=8.1 Hz | -CH₂-N- |

Table 2: ¹³C NMR Spectroscopic Data for BOP-Cl

| Chemical Shift (δ) ppm | Assignment |

| 153.3 | C=O |

| 62.5 | -CH₂-O- |

| 43.8 | -CH₂-N- |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Peaks for BOP-Cl

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1778 | Strong | C=O stretch (oxazolidinone) |

| 1298 | Strong | P=O stretch |

| 1238 | Strong | C-N stretch |

| 1022 | Medium | C-O stretch |

| 756 | Medium | P-N stretch |

| 553 | Medium | P-Cl stretch |

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectra of BOP-Cl.

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of BOP-Cl for structural elucidation.

Materials and Instruments:

-

BOP-Cl sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm diameter)

-

Varian CFT-20 NMR Spectrometer (or equivalent)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of BOP-Cl in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to an appropriate range (e.g., 0-10 ppm).

-

Acquire the spectrum using a standard pulse sequence.

-

Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to an appropriate range (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the IR spectrum of BOP-Cl to identify its functional groups.

Materials and Instruments:

-

BOP-Cl sample

-

Potassium bromide (KBr) powder (spectroscopic grade)

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR Spectrometer (e.g., Bruker Tensor 27 FT-IR)[2]

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of BOP-Cl with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify and label the significant absorption peaks in the spectrum.

-

Correlate the observed peaks with known vibrational frequencies of functional groups to confirm the structure of BOP-Cl.

-

Application Workflow: Peptide Coupling

BOP-Cl is a highly effective reagent for the formation of amide bonds, particularly in the synthesis of peptides.[1][3][4] It is especially useful for coupling N-methylated amino acids with minimal racemization.[5] The general workflow for a BOP-Cl mediated peptide coupling reaction is illustrated below.

References

BOP-Cl: A Comprehensive Technical Guide to its Chemical Compatibility and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-oxo-3-oxazolidinyl)phosphinic chloride, commonly known as BOP-Cl, is a highly effective organophosphorus coupling reagent. It is widely utilized in organic synthesis, particularly for the formation of amide and ester bonds. Renowned for its efficacy in coupling sterically hindered and N-methylated amino acids, BOP-Cl offers good yields and low epimerization under mild reaction conditions.[1] This technical guide provides an in-depth analysis of the chemical compatibility and reactivity profile of BOP-Cl, including quantitative data, detailed experimental protocols, and a discussion of its reaction mechanisms and potential side reactions.

Chemical and Physical Properties

BOP-Cl is a white to off-white crystalline powder with the following properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈ClN₂O₅P | [2][3] |

| Molecular Weight | 254.56 g/mol | [2][3] |

| Melting Point | 191 °C (decomposes) | [2] |

| CAS Number | 68641-49-6 | [2] |

| Appearance | White to off-white crystalline powder | [3] |

Solubility:

BOP-Cl exhibits good solubility in many common organic solvents used in peptide synthesis.

| Solvent | Abbreviation | Solubility |

| N,N-Dimethylformamide | DMF | Highly soluble |

| Dichloromethane | DCM | Soluble |

| Tetrahydrofuran | THF | Soluble |

| Acetonitrile | ACN | Fairly soluble |

Reactivity Profile and Mechanism of Action

The reactivity of BOP-Cl stems from the electrophilic nature of the phosphorus atom, which readily reacts with nucleophiles. The primary mechanism of action in amide bond formation involves the activation of a carboxylic acid to form a mixed carboxylic-phosphinic anhydride. This activated intermediate is then susceptible to nucleophilic attack by an amine.[2]

A key feature of BOP-Cl's efficacy, particularly with N-methylated amino acids, is attributed to intramolecular base catalysis, which facilitates the coupling reaction.[2]

Chemical Compatibility

BOP-Cl is compatible with a range of common protecting groups used in peptide synthesis, including both Boc and Fmoc strategies.[4][] However, its reactivity necessitates careful consideration of the functional groups present in the substrates.

Compatible Functional Groups:

-

Amines (Primary and Secondary): Readily react to form amides. BOP-Cl is particularly effective for coupling to N-methylated (secondary) amines.[1]

-

Carboxylic Acids: Activated to form the mixed anhydride intermediate.

-

Thiols: Can be acylated to form thioesters. BOP-Cl is an efficient reagent for the formation of thiopeptide bonds.[1][6]

-

Imino acids (e.g., Proline): Efficiently coupled with low racemization.[7]

Reactive Functional Groups (Potential for Side Reactions):

-

Alcohols: Can be acylated to form esters, though this reaction may be slower than amidation.

-

Unprotected Hydroxyl Groups on Amino Acid Side Chains (e.g., Ser, Thr, Tyr): Can potentially be acylated, leading to side products.

-

Unprotected Thiol Groups on Amino Acid Side Chains (e.g., Cys): Can react with the activated carboxylic acid.

-

Water/Moisture: BOP-Cl is sensitive to moisture and will hydrolyze. Reactions should be carried out under anhydrous conditions.

Compatibility with Common Protecting Groups:

| Protecting Group | Type | Compatibility with BOP-Cl | Notes |

| Boc | Amine | Compatible | Stable under the neutral to slightly basic conditions of BOP-Cl coupling. |

| Fmoc | Amine | Compatible | Stable under coupling conditions; removed by base (e.g., piperidine) prior to coupling. |

| Trt | Side Chain (Cys, His, Asn, Gln) | Compatible | Generally stable, though some lability may be observed with prolonged reaction times or excess base. |

| tBu | Side Chain (Asp, Glu, Ser, Thr, Tyr) | Compatible | Stable under coupling conditions. |

| Pbf, Pmc | Side Chain (Arg) | Compatible | Stable under coupling conditions. |

| Z (Cbz) | Amine | Compatible | Stable under coupling conditions. |

| Tos | Side Chain (Arg, His) | Potentially Reactive | The tosyl group on histidine can be labile in the presence of HOBt, which can be generated from other coupling reagents but is not a primary byproduct of BOP-Cl itself.[4] |

Quantitative Performance Data

BOP-Cl demonstrates high efficiency, particularly in challenging coupling reactions involving N-methylated amino acids.

Table 1: Performance of BOP-Cl in the Synthesis of Dipeptides with Iminoacids [7]

| Dipeptide | Yield (%) | Stereomutation |

| Z-MeVal-MeVal-OBut | 89 | Not detected |

| Z-SPip-SPip-OMe | 96 | < 5% |

| Various dipeptides with Pro, MeAla, MePhe | 80-100 | Below detection limit |

Table 2: Comparative Racemization Levels of Coupling Reagents

While direct comparative data for BOP-Cl across a wide range of standard amino acids is limited in recent literature, qualitative assessments and data for structurally related reagents provide insights. BOP-Cl is generally considered to have a low propensity for racemization.[1]

| Coupling Reagent | Base | Racemization Level | Reference(s) |

| BOP-Cl | DIEA | Low to Moderate | [7] |

| HBTU | DIEA | Moderate | [8] |

| PyBOP | DIEA | Moderate | [8] |

| HATU | DIEA/NMM | Low | [8] |

| DCC/HOBt | - | Low to Moderate | [9] |

Note: Racemization is highly dependent on the specific amino acid sequence, reaction conditions (base, solvent, temperature), and pre-activation time.

Experimental Protocols

General Considerations:

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

BOP-Cl is moisture-sensitive and should be handled accordingly.

-

The choice of base (e.g., N,N-diisopropylethylamine (DIEA), triethylamine (TEA)) and its stoichiometry can influence reaction rates and the extent of side reactions.

Protocol 1: Solution-Phase Peptide Coupling

-